molecular formula C9H7BrO2 B8734101 2-(4-bromophenyl)prop-2-enoic acid

2-(4-bromophenyl)prop-2-enoic acid

Cat. No.: B8734101
M. Wt: 227.05 g/mol
InChI Key: OWMVTRKPNRUBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a bromine atom attached to the phenyl ring and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-bromophenyl)prop-2-enoic acid can be synthesized through several methods. One common approach involves the bromination of phenylacrylic acid using bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of 4-bromophenylacrylic acid may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-bromophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding brominated phenylacrylic acid derivatives.

    Reduction: Reduction reactions can convert the bromine atom to other functional groups, such as hydrogen or hydroxyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various brominated and substituted phenylacrylic acid derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(4-bromophenyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromophenylacrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-(4-bromophenyl)prop-2-enoic acid can be compared with other similar compounds, such as:

    4-Chlorophenylacrylic acid: Similar in structure but with a chlorine atom instead of bromine.

    4-Fluorophenylacrylic acid: Contains a fluorine atom, offering different reactivity and properties.

    4-Iodophenylacrylic acid: Features an iodine atom, which affects its chemical behavior and applications.

Uniqueness: The presence of the bromine atom in 4-bromophenylacrylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

2-(4-bromophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-5H,1H2,(H,11,12)

InChI Key

OWMVTRKPNRUBBW-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.